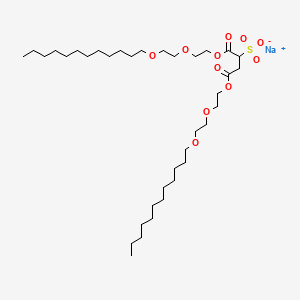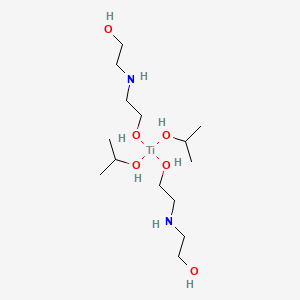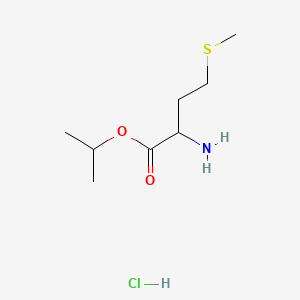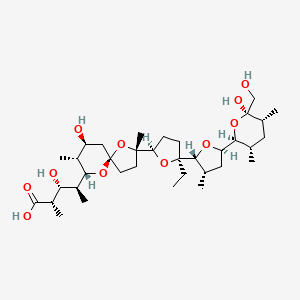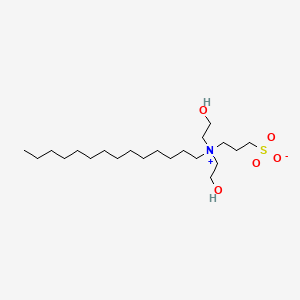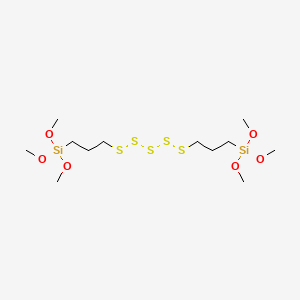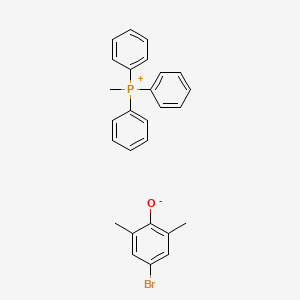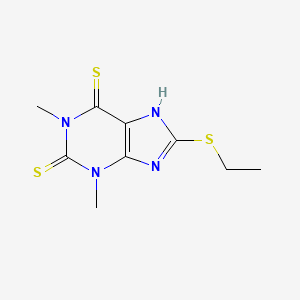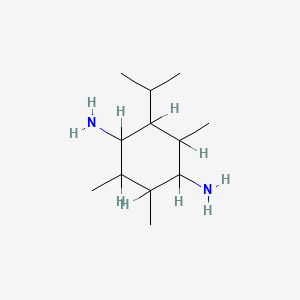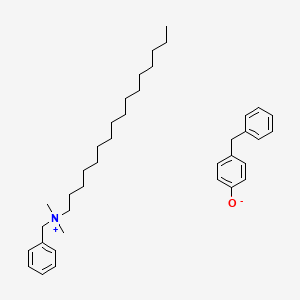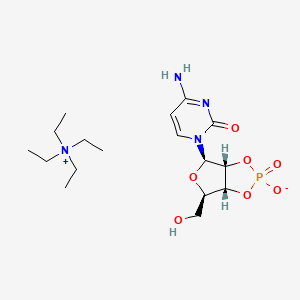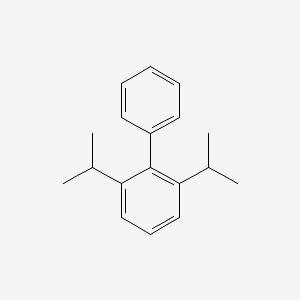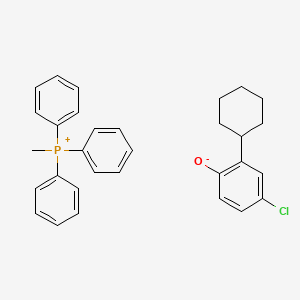
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines a phenolate group with a phosphonium salt. The presence of both chloro and cyclohexyl groups in the phenolate moiety adds to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium typically involves the reaction of 4-chloro-2-cyclohexylphenol with methyl(triphenyl)phosphonium chloride. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the pure compound.
化学反応の分析
Types of Reactions
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-cyclohexylphenolate.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) are employed under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, 2-cyclohexylphenolate, and various substituted phenolates, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium involves its interaction with specific molecular targets and pathways. The phenolate group can act as a nucleophile, participating in various biochemical reactions. The phosphonium moiety can facilitate the transport of the compound across cell membranes, enhancing its bioavailability. Additionally, the chloro and cyclohexyl groups contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
4-chloro-2-methylphenol: Similar in structure but lacks the cyclohexyl and phosphonium groups.
2-cyclohexylphenol: Similar in structure but lacks the chloro and phosphonium groups.
methyl(triphenyl)phosphonium chloride: Contains the phosphonium group but lacks the phenolate moiety.
Uniqueness
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium is unique due to the combination of its phenolate, chloro, cyclohexyl, and phosphonium groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
特性
CAS番号 |
93839-55-5 |
|---|---|
分子式 |
C31H32ClOP |
分子量 |
487.0 g/mol |
IUPAC名 |
4-chloro-2-cyclohexylphenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H15ClO/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h2-16H,1H3;6-9,14H,1-5H2/q+1;/p-1 |
InChIキー |
NUEARKKRXYHRIL-UHFFFAOYSA-M |
正規SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


